molecular formula C8H4Br2ClFO B2361568 3-Bromo-2-chloro-6-fluorophenacyl bromide CAS No. 1805575-98-7

3-Bromo-2-chloro-6-fluorophenacyl bromide

Cat. No.: B2361568
CAS No.: 1805575-98-7
M. Wt: 330.38
InChI Key: XWOVEUPYIWFSHC-UHFFFAOYSA-N
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Description

3-Bromo-2-chloro-6-fluorophenacyl bromide is a chemical compound with the molecular formula C8H4Br2ClFO. It is known for its unique structure, which includes bromine, chlorine, and fluorine atoms attached to a phenacyl group. This compound is used in various scientific research applications due to its reactivity and potential for forming complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-chloro-6-fluorophenacyl bromide typically involves the bromination of 2-chloro-6-fluorophenacyl bromide. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually performed in an organic solvent like dichloromethane or chloroform at low temperatures to ensure selective bromination .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-chloro-6-fluorophenacyl bromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include substituted phenacyl derivatives.

    Oxidation Reactions: Products include carboxylic acids or ketones.

    Reduction Reactions: Products include alcohols or alkanes.

Scientific Research Applications

3-Bromo-2-chloro-6-fluorophenacyl bromide is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Bromo-2-chloro-6-fluorophenacyl bromide involves its reactivity towards nucleophiles and electrophiles. The bromine atoms in the compound are highly reactive and can undergo substitution reactions with various nucleophiles. The phenacyl group can participate in oxidation and reduction reactions, leading to the formation of different functional groups. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-6-chloro-2-fluorophenacyl bromide
  • 2-Bromo-1-(3-bromo-2-chloro-6-fluorophenyl)ethanone

Uniqueness

3-Bromo-2-chloro-6-fluorophenacyl bromide is unique due to the presence of bromine, chlorine, and fluorine atoms in its structure, which imparts distinct reactivity and properties. Compared to similar compounds, it offers a versatile platform for various chemical transformations and applications in scientific research .

Properties

IUPAC Name

2-bromo-1-(3-bromo-2-chloro-6-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Br2ClFO/c9-3-6(13)7-5(12)2-1-4(10)8(7)11/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWOVEUPYIWFSHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)C(=O)CBr)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Br2ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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